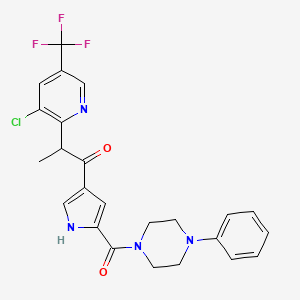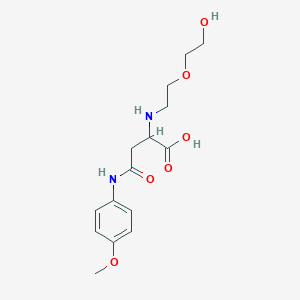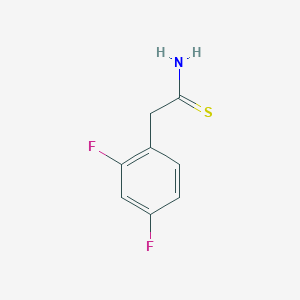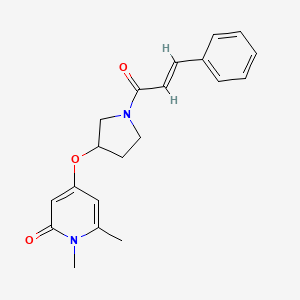
2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-(5-((4-phenylpiperazino)carbonyl)-1H-pyrrol-3-yl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-(5-((4-phenylpiperazino)carbonyl)-1H-pyrrol-3-yl)-1-propanone is a useful research compound. Its molecular formula is C24H22ClF3N4O2 and its molecular weight is 490.91. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-(5-((4-phenylpiperazino)carbonyl)-1H-pyrrol-3-yl)-1-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-(5-((4-phenylpiperazino)carbonyl)-1H-pyrrol-3-yl)-1-propanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
Research on related compounds, such as the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, highlights the importance of chiral intermediates in the development of antidepressant drugs. This process involves microbial reductases for selective reduction, showcasing a method that could potentially be applied to the synthesis of enantiomerically pure forms of related compounds (Choi et al., 2010).
Spectroscopic Identification and Derivatization
The identification and derivatization of selected cathinones using spectroscopic studies, including GC-MS, IR, NMR, and X-ray diffraction, present a methodological framework that could be useful for the detailed study of the structure and properties of similar complex organic molecules (Nycz et al., 2016).
Novel Synthesis Routes
The facile one-pot syntheses of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines demonstrate innovative approaches to creating complex heterocyclic compounds. Such methodologies could be adapted for the synthesis and functionalization of pyridinyl-pyrrol compounds, potentially opening new avenues for chemical and pharmaceutical applications (Latif et al., 2003).
Drug Delivery Applications
The encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage for drug delivery highlights a novel approach to enhancing the solubility and therapeutic potential of hydrophobic compounds. This research could inform strategies for the delivery of similarly complex molecules in biomedical contexts (Mattsson et al., 2010).
Optoelectronic and Material Science Applications
Synthesis and characterization of star-shaped pyrrole and thiophene functionalized monomers and the optoelectrochemical properties of corresponding copolymers provide insights into the development of materials with specific electronic and optical properties. Such research could be relevant for the development of new materials based on the pyridinyl-pyrrol structure for applications in electronics and photonics (Ak & Toppare, 2009).
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClF3N4O2/c1-15(21-19(25)12-17(14-30-21)24(26,27)28)22(33)16-11-20(29-13-16)23(34)32-9-7-31(8-10-32)18-5-3-2-4-6-18/h2-6,11-15,29H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNASWOLKPHSUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)C2=CNC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-(5-((4-phenylpiperazino)carbonyl)-1H-pyrrol-3-yl)-1-propanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2710461.png)
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2710463.png)



![N-(4-ethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)


![Ethyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2710474.png)

![3-(3,5-dimethylphenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2710477.png)
![3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one](/img/structure/B2710479.png)
![N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2710481.png)
![7-isopropyl-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2710482.png)